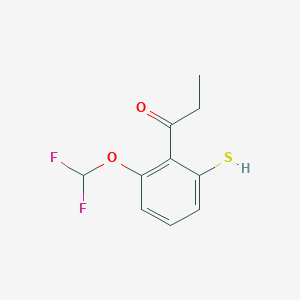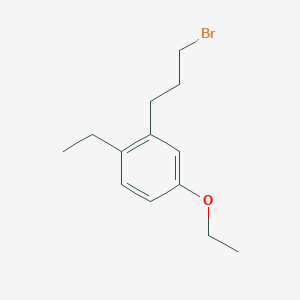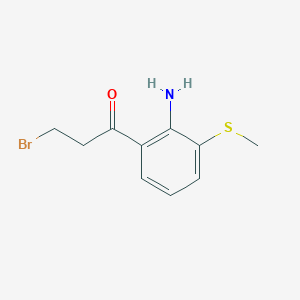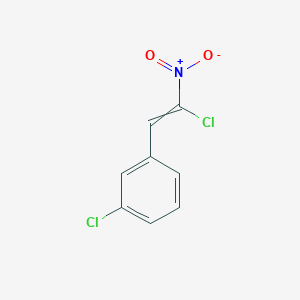
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is also known by its IUPAC name, trans-3-chloro-beta-nitrostyrene. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a nitroethenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-ethenylbenzene using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-chloro-3-(2-chloro-2-aminoethenyl)benzene.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2-chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Chloro-3-fluoro-2-(2-nitroethenyl)benzene
- 1-Chloro-2-(2-nitroethyl)benzene
Uniqueness
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups on the benzene ring allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
101495-21-0 |
|---|---|
Molekularformel |
C8H5Cl2NO2 |
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
1-chloro-3-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(4-7)5-8(10)11(12)13/h1-5H |
InChI-Schlüssel |
RIQSGUMIOQFYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=C([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)
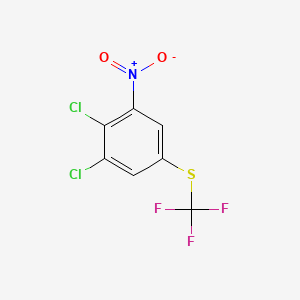

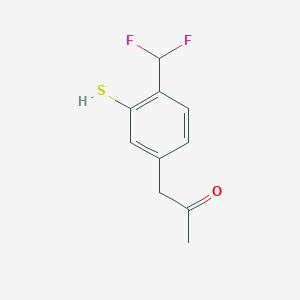
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
